molecular formula C13H19N3O2 B15239426 benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate

benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate

Katalognummer: B15239426
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: WYLVTYUQHMXSRI-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate is a chemical compound with a unique structure that includes a benzyl group, a piperidine ring, and a hydrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl piperidine-1-carboxylate oxides, while reduction can produce various hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl piperidine-1-carboxylate: Lacks the hydrazinyl group but shares the piperidine and benzyl structure.

    Hydrazinyl piperidine derivatives: Similar in structure but may have different substituents on the piperidine ring.

Uniqueness

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and hydrazinyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2/t12-/m1/s1

InChI-Schlüssel

WYLVTYUQHMXSRI-GFCCVEGCSA-N

Isomerische SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NN

Kanonische SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.